Cas no 165320-08-1 (Benzenamine,N-(3,4-dimethylphenyl)-3,4-dimethyl-N-phenyl-)

Benzenamine,N-(3,4-dimethylphenyl)-3,4-dimethyl-N-phenyl- structure
165320-08-1 structure
Product Name:Benzenamine,N-(3,4-dimethylphenyl)-3,4-dimethyl-N-phenyl-
Numero CAS:165320-08-1
MF:C22H23N
MW:301.42472577095
CID:110564
PubChem ID:21696495
Update Time:2025-04-18

Benzenamine,N-(3,4-dimethylphenyl)-3,4-dimethyl-N-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,N-(3,4-dimethylphenyl)-3,4-dimethyl-N-phenyl-
    • N,N'-Bis(3,4-dimethylphenyl) aniline
    • N,N'-Bis(3,4-dimethylphenyl) aminobenzene
    • N,N-bis(3,4-dimethylphenyl)amino-benzene
    • N,N-bis-(3,4-dimethylphenyl)aminobenzene
    • N,N-bis-(3,4-dimethylphenyl)-aminobenzene
    • N,N-bis(3,4-dimethylphenyl)aniline
    • N-bis(3,4-dimethylphenyl)aminobenzene
    • [N,N-bis(3,4-dimethylphenyl)amino]benzene
    • N,N/'-Bis(3,4-dimethylphenyl) aniline
    • [N,N-bis-(3,4-dimethylphenyl)amino]benzene
    • N-(3,4-DIMETHYLPHENYL)-3,4-DIMETHYL-N-PHENYLANILINE
    • ACKSWDYVIGJBJV-UHFFFAOYSA-N
    • N,N-bis(3,4-dimethylphenyl)aminobenzene
    • SCHEMBL2310644
    • 165320-08-1
    • N,N'-Bis(3,4-dimethylphenyl)aniline
    • 4-[N,N-bis-(3,4-dimethylphenyl) amino] benzene
    • Inchi: 1S/C22H23N/c1-16-10-12-21(14-18(16)3)23(20-8-6-5-7-9-20)22-13-11-17(2)19(4)15-22/h5-15H,1-4H3
    • Chiave InChI: ACKSWDYVIGJBJV-UHFFFAOYSA-N
    • Sorrisi: N(C1C=CC=CC=1)(C1C=CC(C)=C(C)C=1)C1C=CC(C)=C(C)C=1

Proprietà calcolate

  • Massa esatta: 301.18300
  • Massa monoisotopica: 301.183
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 333
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 3.2A^2
  • XLogP3: 6.6

Proprietà sperimentali

  • PSA: 3.24000
  • LogP: 6.39000

Benzenamine,N-(3,4-dimethylphenyl)-3,4-dimethyl-N-phenyl- Metodo di produzione

Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.